![molecular formula C8H9N3 B578509 7-甲基咪唑并[1,2-A]吡啶-2-胺 CAS No. 1260854-91-8](/img/structure/B578509.png)

7-甲基咪唑并[1,2-A]吡啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Methylimidazo[1,2-A]pyridin-2-amine, also known as [(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride, is a chemical compound with the molecular weight of 234.13 . It is typically stored at room temperature and appears as a solid .

Synthesis Analysis

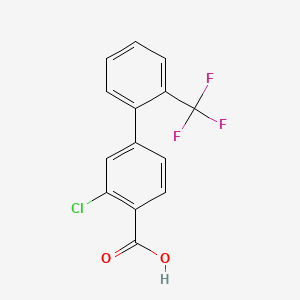

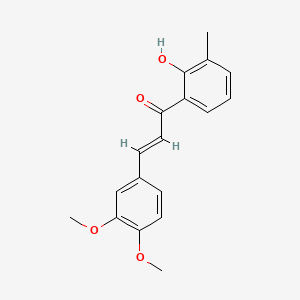

The synthesis of 2-methylimidazo[1,2-a]pyridine has been achieved through reactions with sodium methoxide . The reaction of 2-methylimidazo[1,2-a]pyridine with bromine and iodine has also been reported, leading to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Molecular Structure Analysis

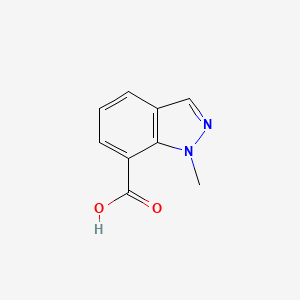

The molecular structure of 7-Methylimidazo[1,2-A]pyridin-2-amine is represented by the formula C8H8N2 . The InChI code for this compound is 1S/C8H8N2/c1-7-2-4-10-5-3-9-8(10)6-7/h2-6H,1H3 .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aza-Michael–Mannich reaction, chiral compounds synthesis, etc . The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied .Physical and Chemical Properties Analysis

7-Methylimidazo[1,2-A]pyridin-2-amine is a solid at room temperature . It has a molecular weight of 132.1625 and a density of 1.1±0.1 g/cm3 .科学研究应用

合成杂环化合物

这些化合物在合成复杂的杂环结构中起着重要作用,如吡啶并[1,2-a]苯并咪唑,这些结构在药物和材料化学中有应用(Masters et al., 2011)。

药物化学中的细胞毒活性

对7-甲基咪唑并[1,2-A]吡啶-2-胺衍生物进行了研究,特别是在癌症治疗药物的开发中的细胞毒活性。它们显示出潜力作为细胞周期调节中关键的细胞周期依赖性激酶(CDKs)的抑制剂(Vilchis-Reyes et al., 2010)。

水介导合成

对这些化合物开发了创新的合成方法,如水介导的氢胺化和银催化的氨氧化,提供了更环保和高效的合成途径(Mohan et al., 2013)。

新型杂环系统的合成

该化合物已被用于合成新型杂环系统,如咪唑[1′,2′:1,2]嘧啶并[5,4-d][1,3]噻唑,这些系统在制药领域可能有潜在应用(Bakavoli et al., 2001)。

晶体结构分析

对7-甲基咪唑并[1,2-A]吡啶-2-胺衍生物进行的晶体学研究已经使分子相互作用和结构有了更好的理解,这对于药物设计至关重要(Dhanalakshmi et al., 2018)。

抗溃疡药物

一些衍生物已被合成为潜在的抗分泌和细胞保护性抗溃疡药物,在胃肠治疗应用中显示出潜力(Starrett et al., 1989)。

有机化合物的荧光性能

对基于咪唑[1,2-a]吡啶的化合物,包括7-甲基咪唑并[1,2-A]吡啶-2-胺,的荧光性能的取代基效应的研究对于开发新型荧光有机化合物至关重要(Tomoda et al., 1999)。

作用机制

Target of Action

7-Methylimidazo[1,2-A]pyridin-2-amine is a derivative of imidazo[1,2-a]pyridine, a class of compounds that have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The primary targets of these compounds are the bacterial cells causing tuberculosis .

Mode of Action

Other imidazo[1,2-a]pyridine analogues have been shown to exhibit significant activity against mdr-tb and xdr-tb . They interact with the bacterial cells, leading to their inhibition and eventual death .

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues are known to interfere with the normal functioning of bacterial cells, leading to their inhibition .

Result of Action

The result of the action of 7-Methylimidazo[1,2-A]pyridin-2-amine would be the inhibition of bacterial growth, particularly in the case of MDR-TB and XDR-TB . This leads to a reduction in the bacterial load and potentially the resolution of the infection .

安全和危害

未来方向

Imidazo[1,2-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the future directions of this compound could involve further exploration of its potential applications in medicinal chemistry and drug discovery research .

属性

IUPAC Name |

7-methylimidazo[1,2-a]pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-6-2-3-11-5-7(9)10-8(11)4-6/h2-5H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGPQLYYJYEYSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B578431.png)